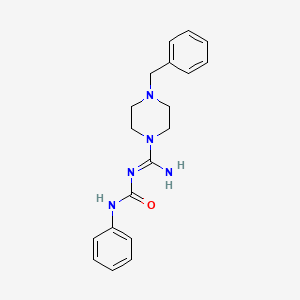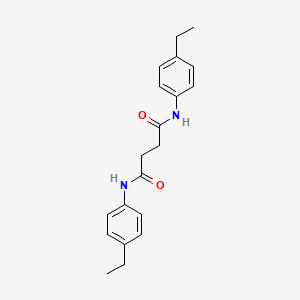
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a purine-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) which are involved in inflammation and cancer progression. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide also activates the adenosine A3 receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide is a promising compound that has shown potential therapeutic applications in various biochemical and physiological studies. Its well-characterized mechanism of action and its ability to inhibit enzymes and signaling pathways involved in inflammation and cancer progression make it a potential candidate for drug development. Further research is needed to fully understand the potential of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of various diseases and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the reaction of 6-mercaptopurine with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a potential candidate for drug development.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-11(5-10(9)2)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOQCJADWXODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)